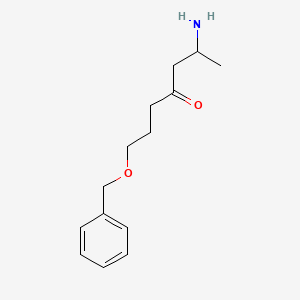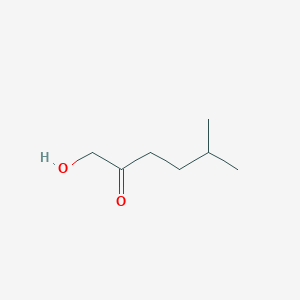
1-Hydroxy-5-methylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-5-methylhexan-2-one is an organic compound with the molecular formula C7H14O2. It is a ketone with a hydroxyl group and a methyl group attached to a hexane backbone.
Méthodes De Préparation
1-Hydroxy-5-methylhexan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation reaction catalyzed by L-proline. This method yields the compound with high optical purity and acceptable yield . The reaction typically involves the use of inexpensive reagents and standard organic chemistry techniques .
In industrial settings, the production of this compound may involve multi-step synthesis processes, where starting materials undergo a series of chemical transformations to yield the desired product . These processes are designed to optimize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Hydroxy-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-5-methylhexan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-5-methylhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological molecules and influence metabolic processes .
Comparaison Avec Des Composés Similaires
1-Hydroxy-5-methylhexan-2-one can be compared with similar compounds such as:
4-Hydroxy-5-methyl-2-hexanone: Similar structure but different positional isomer.
5-Hydroxy-5-methylhexan-2-one: Another positional isomer with different chemical properties.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.
Propriétés
Numéro CAS |
68113-56-4 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-hydroxy-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(2)3-4-7(9)5-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
BPMXOPZUILWIAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


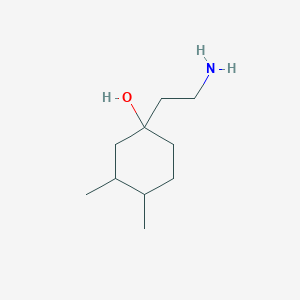
amine](/img/structure/B13208386.png)

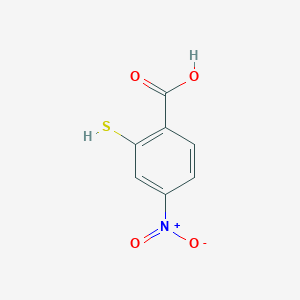
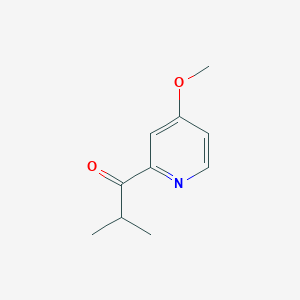


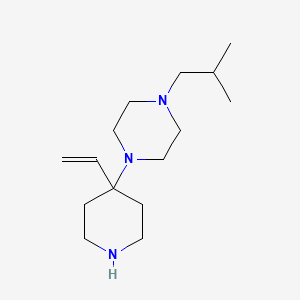

![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)
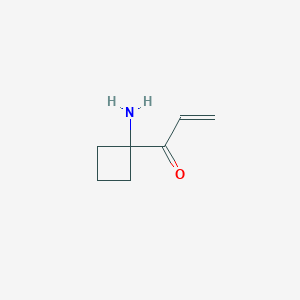
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)
